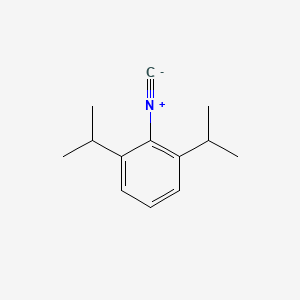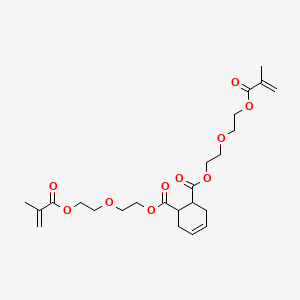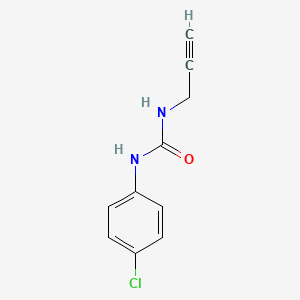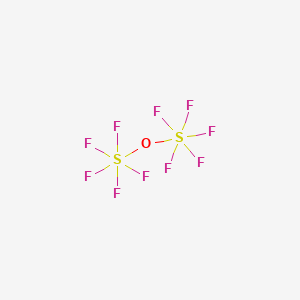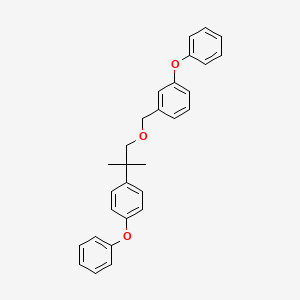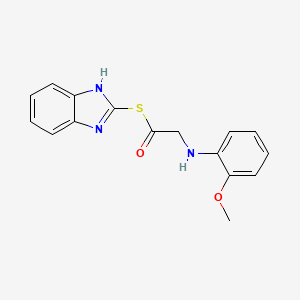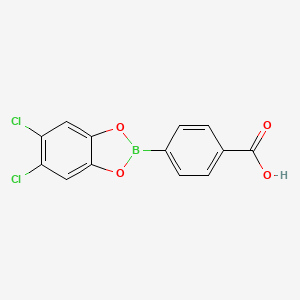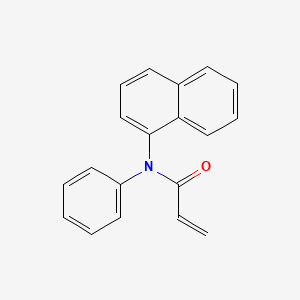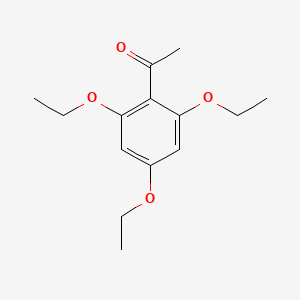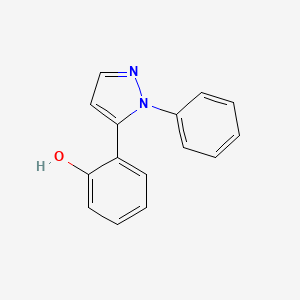
2-(1-Phényl-1H-pyrazol-5-YL)phénol
Vue d'ensemble
Description
“2-(1-Phenyl-1H-pyrazol-5-YL)phenol” is an organic compound that serves as a useful building block in chemical synthesis studies . It belongs to an important class of 1, 3, 5-trisubstituted pyrazoline compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Petasis reaction was used for the synthesis of a related compound . The condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine has also been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of “2-(1-Phenyl-1H-pyrazol-5-YL)phenol” and similar compounds has been studied. For example, a related compound, 2-(5-phenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenol, crystallizes in the monoclinic space group P2 1 /c with one molecule in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving “2-(1-Phenyl-1H-pyrazol-5-YL)phenol” and similar compounds have been studied. For example, it was found that the existence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole enhanced the antifungal activity of related pyrazoles .Mécanisme D'action
The mechanism of action of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. These complexes have unique properties that can be used in a variety of applications.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol. However, it has been found to have low toxicity and is not considered to be harmful to human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is its ability to form stable metal complexes. This makes it a useful ligand in the synthesis of metal complexes for a variety of applications. However, one of the limitations of using 2-(1-Phenyl-1H-pyrazol-5-YL)phenol is that it can be difficult to synthesize and purify.
Orientations Futures
There are several future directions for research on 2-(1-Phenyl-1H-pyrazol-5-YL)phenol. One area of research could be to investigate its potential as a catalyst in organic reactions. Another area of research could be to explore its potential as a drug delivery agent. Additionally, further research could be done to understand its mechanism of action and to develop more efficient synthesis methods.
Applications De Recherche Scientifique
Activité antimicrobienne
Les composés contenant des squelettes de pyrazole, tels que "2-(1-Phényl-1H-pyrazol-5-YL)phénol", ont été trouvés pour posséder une activité antimicrobienne significative . Dans une étude, le composé a été synthétisé et évalué pour son activité antimicrobienne in vitro. Parmi tous les composés testés, il a montré la plus forte activité inhibitrice de croissance .
Activité antioxydante
Le composé a également démontré des propriétés antioxydantes remarquables. Les propriétés antioxydantes ont été évaluées en utilisant le test de piégeage des radicaux libres DPPH . Ceci suggère que le composé pourrait être utilisé dans le développement de thérapies antioxydantes .
Activité antivirale
Des études d'amarrage moléculaire ont montré que le composé pourrait potentiellement interagir avec la principale protéase du COVID-19. Les affinités de liaison ont été trouvées dans la plage de -8,2 à -9,3 kcal/mol . Ceci suggère que le composé pourrait être un inhibiteur potentiel pour le virus SARS-CoV-2 .
Chimie supramoléculaire
Le composé a été utilisé pour évaluer l'existence de colonnes d'empilement planaires dans les structures supramoléculaires des pyrazoles . La compréhension de l'environnement supramoléculaire des structures cristallines est nécessaire pour faciliter la conception de molécules aux propriétés souhaitables .
Activité antileishmanienne
Une étude de simulation moléculaire a été réalisée pour justifier l'activité antipromastigote in vitro puissante d'un composé similaire à "this compound". Le composé a montré un modèle d'ajustement souhaitable dans la poche LmPTR1 (site actif) caractérisé par une énergie libre de liaison inférieure (-9,8 kcal/mol) .
Activité antituberculeuse
Le composé et ses analogues ont été conçus comme des agents antituberculeux prometteurs en combinant la conception in silico, le criblage virtuel dirigé par la QSAR, la synthèse et l'évaluation expérimentale .
Autres activités biologiques
Les composés à base de pyrazole, y compris "this compound", ont été trouvés pour posséder une large gamme d'activités biologiques. Celles-ci comprennent des activités anti-inflammatoires, analgésiques, anticonvulsivantes, anthelminthiques et herbicides .
Propriétés
IUPAC Name |
2-(2-phenylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-9-5-4-8-13(15)14-10-11-16-17(14)12-6-2-1-3-7-12/h1-11,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXSXOABKUKAOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425650 | |
| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42089-79-2 | |
| Record name | 6-(2-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



